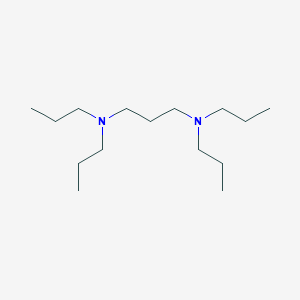
N~1~,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N~1~,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine: is an organic compound that belongs to the class of diamines It is characterized by having two amino groups attached to a propane backbone, with each nitrogen atom bonded to two propyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine typically involves the alkylation of propane-1,3-diamine with propyl halides under basic conditions. A common method includes the following steps:
Starting Material: Propane-1,3-diamine.
Reagents: Propyl bromide or propyl chloride.
Conditions: The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions:
Oxidation: N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine can undergo oxidation reactions, typically forming N-oxides.
Reduction: The compound can be reduced to form secondary amines or primary amines under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products:
Oxidation: N-oxides of N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine.
Reduction: Secondary or primary amines.
Substitution: Various substituted diamines depending on the reagents used.
科学研究应用
Chemistry: N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in organic synthesis.
Biology: In biological research, this compound is investigated for its potential as a building block in the synthesis of biologically active molecules. Its structural features make it a candidate for drug design and development.
Medicine: The compound’s derivatives are explored for their pharmacological properties, including potential use as therapeutic agents. Studies focus on its interaction with biological targets and its efficacy in treating various conditions.
Industry: In the industrial sector, N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine is used in the production of specialty chemicals, including surfactants, corrosion inhibitors, and polymer additives.
作用机制
The mechanism by which N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine exerts its effects depends on its specific application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate chemical reactions. In biological systems, its mechanism involves binding to molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects.
相似化合物的比较
- N~1~,N~1~,N~3~,N~3~-Tetramethylpropane-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetraethylpropane-1,3-diamine
- N~1~,N~1~,N~3~,N~3~-Tetrabutylpropane-1,3-diamine
Comparison: N1,N~1~,N~3~,N~3~-Tetrapropylpropane-1,3-diamine is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with other molecules. Compared to its methyl, ethyl, and butyl counterparts, the propyl groups provide a balance between steric hindrance and electronic effects, making it suitable for a wide range of applications.
属性
CAS 编号 |
135133-82-3 |
|---|---|
分子式 |
C15H34N2 |
分子量 |
242.44 g/mol |
IUPAC 名称 |
N,N,N',N'-tetrapropylpropane-1,3-diamine |
InChI |
InChI=1S/C15H34N2/c1-5-10-16(11-6-2)14-9-15-17(12-7-3)13-8-4/h5-15H2,1-4H3 |
InChI 键 |
FQELQRCSRAWQAB-UHFFFAOYSA-N |
规范 SMILES |
CCCN(CCC)CCCN(CCC)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















